

# Application Notes and Protocols for TMP195 In Vivo Dosage in Mouse Models

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## Compound of Interest

Compound Name: TMP195

Cat. No.: B611408

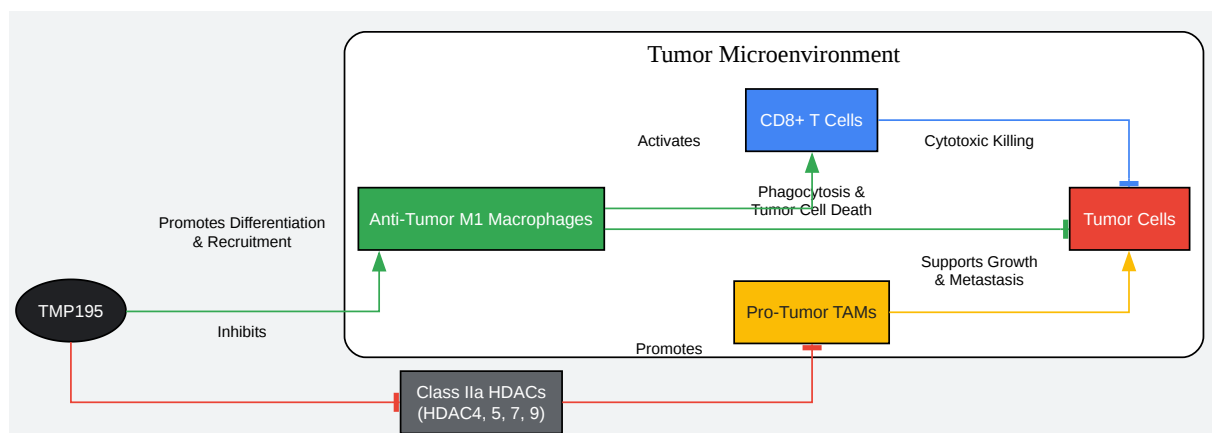
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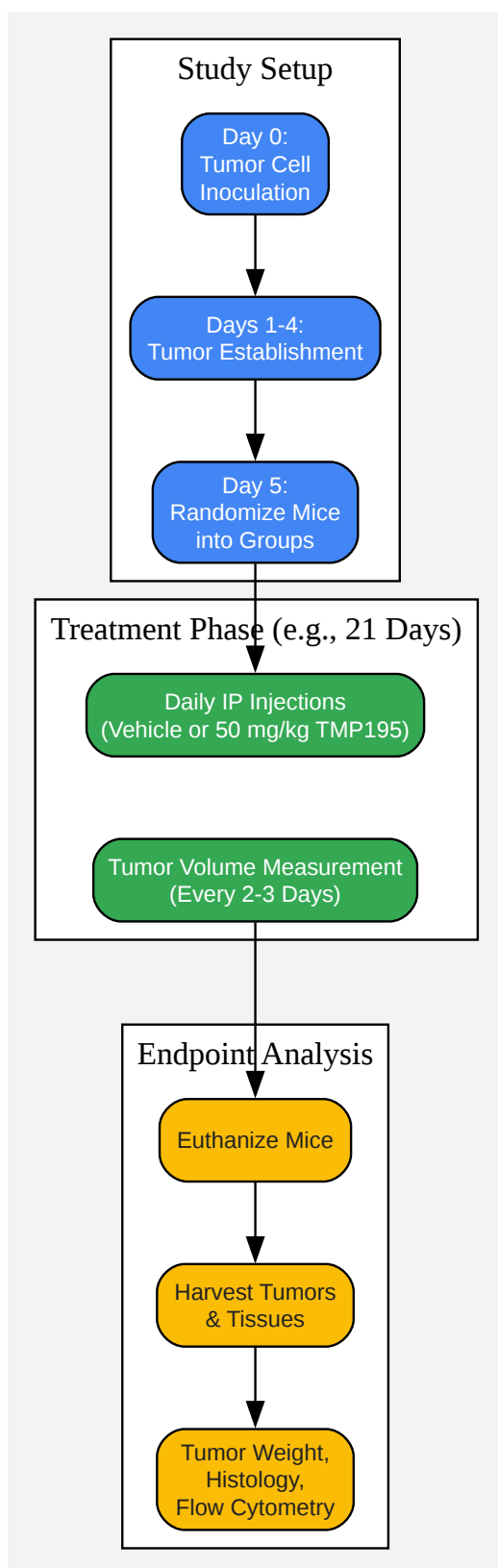
## Introduction

**TMP195** is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with demonstrated efficacy in various preclinical mouse models.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment, specifically by reprogramming tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype.[1][3][4] This document provides detailed application notes and protocols for researchers utilizing **TMP195** in vivo, with a focus on cancer and inflammation models. The information compiled is intended for researchers, scientists, and drug development professionals.

## Mechanism of Action: Macrophage Reprogramming

**TMP195** selectively inhibits class IIa HDACs (HDAC4, 5, 7, and 9).[2] In the context of cancer, TAMs often exhibit a pro-tumorigenic phenotype. **TMP195** treatment alters this by inducing the recruitment and differentiation of highly phagocytic and immunostimulatory macrophages within the tumor.[3][5] This shift towards an anti-tumor macrophage phenotype enhances the efficacy of both standard chemotherapies and checkpoint blockade immunotherapies.[3][6] The anti-tumor effects of **TMP195** are dependent on the presence of macrophages, as well as IFN $\gamma$  and CD8 $^{+}$  T cells, highlighting its role in orchestrating a robust innate and adaptive immune response.[3][4]





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